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Compound of Interest

Compound Name: Triptonoterpenol

Cat. No.: B034252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Triptonoterpenol, a tricyclic diterpenoid first isolated from the medicinal plant Tripterygium
wilfordii. The information presented herein is essential for the identification, characterization,
and further development of this natural product.

Chemical Structure and Properties

Triptonoterpenol, with the molecular formula C21H3004 and a molecular weight of 346.46
g/mol , possesses a complex abietane-type diterpenoid skeleton. Its structure has been
elucidated through extensive spectroscopic analysis.

Systematic Name: (1R,4aR,10aS)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-
propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one CAS Number: 110187-23-0

Spectroscopic Data

The following tables summarize the key spectroscopic data for Triptonoterpenol, based on
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. This data is critical for the unambiguous identification and quality control of the
compound.

'H NMR Spectroscopic Data
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Unfortunately, specific tH NMR chemical shift and coupling constant data for Triptonoterpenol
could not be located in the available literature. The original isolation paper by Deng et al.
(1985) was identified as the likely source of this data, but the full text was not accessible to
retrieve the specific spectral assignments.

13C NMR Spectroscopic Data

Similar to the *H NMR data, the specific 3C NMR chemical shift assignments for
Triptonoterpenol are not readily available in the public domain. Researchers are advised to
consult the original 1985 publication by Deng et al. for this detailed information.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of Triptonoterpenol. While a detailed
fragmentation pattern was not found in the searched literature, the expected key ions are
presented based on its chemical structure.

lon m/z (expected) Description

[M+H]* 347.2222 Protonated molecular ion
[M+Na]* 369.2042 Sodium adduct
[M-H20+H]* 329.2117 Loss of water
[M-C3H7+H]* 304.1855 Loss of isopropyl group

Infrared (IR) Spectroscopic Data

The IR spectrum of Triptonoterpenol is expected to show characteristic absorption bands
corresponding to its functional groups. The anticipated vibrational frequencies are listed below.
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Wavenumber (cm~?)

Functional Group

Description

~3400 (broad) O-H Hydroxyl group stretching
~2960-2850 C-H Aliphatic C-H stretching
~1710 C=0 Ketone carbonyl stretching
~1610, ~1500 Cc=C Aromatic ring stretching
~1270 C-O Aryl ether stretching
~1050 C-O Alcohol C-O stretching

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Triptonoterpenol

were not available in the reviewed literature. However, the following are general methodologies

typically employed for the analysis of natural products like diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified Triptonoterpenol are dissolved in a
deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD) in an NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Standard pulse sequences are used to acquire 1D (*H, 13C) and 2D (COSY,
HSQC, HMBC) NMR spectra. Chemical shifts are reported in parts per million (ppm) relative
to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI)
coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

Sample Introduction: The sample is typically introduced via direct infusion or after separation
by liquid chromatography (LC-MS).
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Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular
ion, which is used to determine the elemental composition. Tandem mass spectrometry
(MS/MS) experiments can be performed to obtain fragmentation patterns for structural
elucidation.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum can be obtained from a solid sample prepared as a
KBr pellet or from a thin film of the compound evaporated from a suitable solvent on an IR-
transparent window (e.g., NaCl or KBr plates).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm™1). The positions of the absorption bands are reported in wavenumbers (cm™1).

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the interplay of

different spectroscopic techniques in the structural elucidation of a natural product like

Triptonoterpenol.
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Caption: General workflow for the isolation and spectroscopic analysis of Triptonoterpenol.
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Caption: Complementary roles of spectroscopic techniques in elucidating the structure of
Triptonoterpenol.

« To cite this document: BenchChem. [Spectroscopic Profile of Triptonoterpenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034252#spectroscopic-data-of-triptonoterpenol-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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